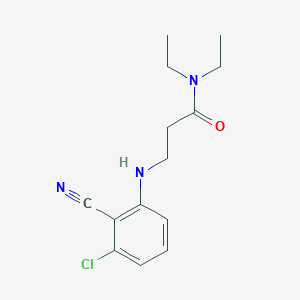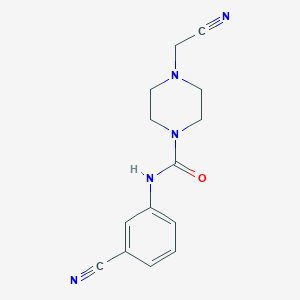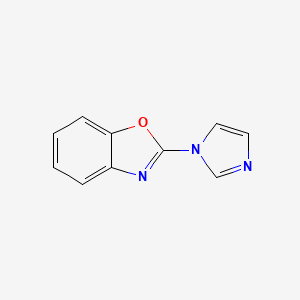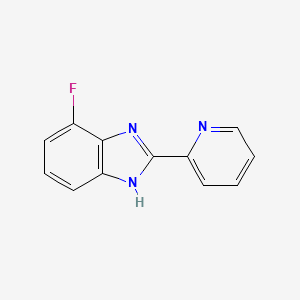
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, also known as CPME, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPME is a derivative of ethanamine and pyrazole, and its unique chemical structure has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine is not fully understood, but it is believed to act as a modulator of the neurotransmitter systems in the brain. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to interact with the GABAergic, dopaminergic, and serotonergic systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and GABA in the brain. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has also been found to modulate the activity of various ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for further research on N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine. One area of interest is its potential as a treatment for various neurological disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the mechanisms of neurotransmitter systems in the brain. Additionally, further research is needed to investigate the potential toxicity and safety of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to exhibit a wide range of biochemical and physiological effects, and its unique chemical structure has made it a valuable tool for studying the mechanisms of neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications and limitations of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, but its promising pharmacological activities make it a compound of great interest for future research.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine involves the reaction of 1-(1H-pyrazol-5-yl)ethanamine with cyclopropanecarboxaldehyde in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at a temperature of 80°C for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has also been investigated for its potential as a treatment for various neurological disorders, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(9-4-5-11-12-9)10-6-8-2-3-8/h4-5,7-8,10H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUZWJWFWXTQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)